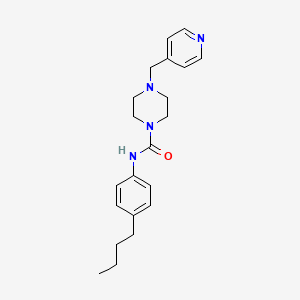
2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone
Vue d'ensemble
Description
2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone, also known as CNMP, is a synthetic compound that belongs to the phthalazinone family. It is a yellow crystalline powder that has been widely used in scientific research due to its unique properties. In
Mécanisme D'action
2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, thereby preventing its activation. This leads to a decrease in the activity of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. The inhibition of PKC activity by 2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone has been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic patients.
Biochemical and Physiological Effects:
2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC, which is overexpressed in many types of cancer. 2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone has also been found to improve glucose uptake and insulin sensitivity in diabetic patients by activating the AMP-activated protein kinase (AMPK) pathway. Additionally, 2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone has several advantages as a research tool. It is a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various physiological and pathological conditions. Additionally, 2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone is stable and can be easily synthesized in large quantities, making it readily available for research purposes. However, 2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone also has some limitations. It has poor solubility in water, which can limit its use in some experiments. Additionally, 2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several potential future directions for 2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone. Additionally, further studies are needed to determine the in vivo efficacy and safety of 2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone. Finally, the potential therapeutic applications of 2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone in various diseases such as cancer and diabetes need to be explored further.
Applications De Recherche Scientifique
2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone has been extensively used in scientific research due to its ability to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes. It has been found to be effective in treating various diseases such as cancer, diabetes, and Alzheimer's disease. 2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)-1(2H)-phthalazinone has also been used as a tool to study the role of PKC in various physiological and pathological conditions.
Propriétés
IUPAC Name |
2-(5-chloro-2-nitrophenyl)-4-(4-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3/c1-13-6-8-14(9-7-13)20-16-4-2-3-5-17(16)21(26)24(23-20)19-12-15(22)10-11-18(19)25(27)28/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULATHOVPDTYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4733215.png)

![N-(4-chloro-2-fluorophenyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4733234.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4733237.png)


![N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4733252.png)
![N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B4733256.png)

![ethyl 4-amino-2-({2-[4-(aminocarbonyl)-1-piperidinyl]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4733286.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4733289.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1-benzofuran-2-carboxamide](/img/structure/B4733294.png)
![4-[(4-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4733303.png)
![ethyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate](/img/structure/B4733314.png)